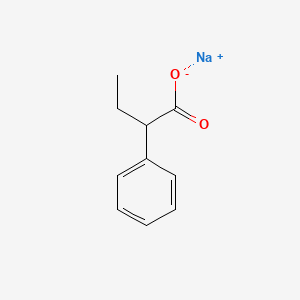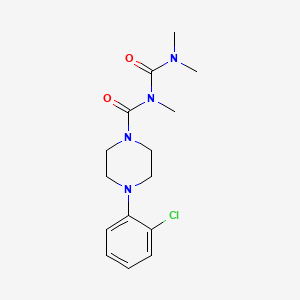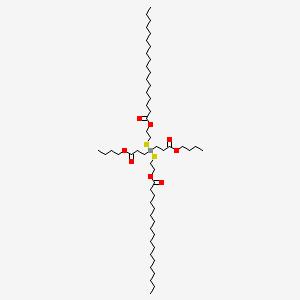
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate is a complex organotin compound with the molecular formula C54H104O8S2Sn It is characterized by the presence of stannylene (tin-containing) and thioethylene (sulfur-containing) groups, making it a unique compound in the field of organometallic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate typically involves the reaction of stannylene compounds with thioethylene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization and column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The stannylene group interacts with thiol groups in proteins, while the thioethylene group disrupts lipid bilayers. This dual action results in the compound’s antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dipalmitate
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dioleate
Uniqueness
Compared to similar compounds, (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate exhibits superior thermal stability and chemical resistance. Its unique combination of stannylene and thioethylene groups provides enhanced reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
94442-03-2 |
|---|---|
Molekularformel |
C54H104O8S2Sn |
Molekulargewicht |
1064.2 g/mol |
IUPAC-Name |
2-[bis(3-butoxy-3-oxopropyl)-(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*23H,2-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
NDWKVYSGQWATDF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


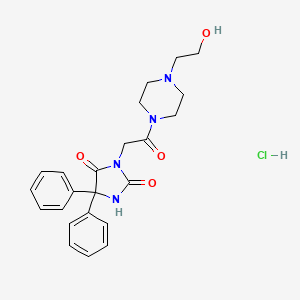
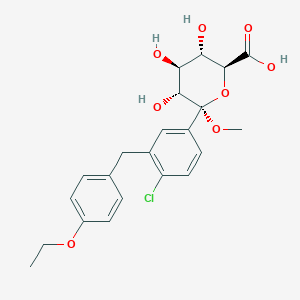

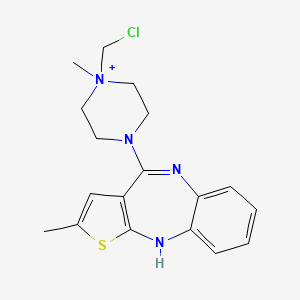


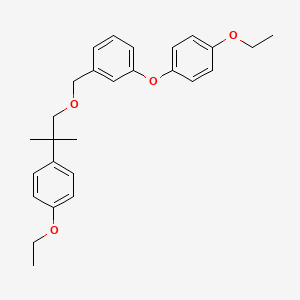

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
